molecular formula C20H19D4NO4 B1574242 Naltrexone D4

Naltrexone D4

Cat. No.: B1574242
M. Wt: 345.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Naltrexone (B1662487) as a Pharmacological Agent for Research Purposes

Naltrexone is a synthetic compound that acts as a potent opioid receptor antagonist. nih.govdrugbank.com It is structurally derived from oxymorphone, a semisynthetic opioid. wikipedia.org In the field of pharmacological research, naltrexone is a critical tool for investigating the endogenous opioid system's role in various physiological and pathological processes. duke.eduresearchgate.net Its primary mechanism of action involves competitive binding to opioid receptors, with a particular preference for the mu-opioid receptor (MOR). drugbank.comnih.govnih.gov By blocking these receptors, naltrexone prevents both endogenous opioids and exogenously administered opioids from exerting their effects. nih.gov

This antagonist activity makes naltrexone an invaluable agent in studies exploring the neurobiological underpinnings of addiction. nih.gov Research has extensively utilized naltrexone to understand its effects on alcohol and opioid dependence. researchgate.neteurekalert.org Studies have shown that by blocking opioid pathways, naltrexone can modulate the reinforcing effects of substances like alcohol, thereby reducing craving and consumption in research settings. nih.govicati.org Beyond addiction, its anti-inflammatory properties, potentially mediated through non-opioid pathways like Toll-like receptor 4 (TLR4), have made it a subject of investigation for chronic pain conditions. nih.gov The use of naltrexone in preclinical and clinical research helps to elucidate the complex interactions of the opioid system in reward, dependence, and inflammation. nih.govresearchgate.net

Principles and Utility of Stable Isotope Labeling in Biomedical Science

Stable isotope labeling is a powerful technique used in biomedical research to trace the metabolic fate of molecules within biological systems. pharmiweb.com This method involves the incorporation of non-radioactive "heavy" isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. metsol.comdiagnosticsworldnews.com Unlike their more common, lighter counterparts (e.g., ¹H, ¹²C, ¹⁴N), these stable isotopes contain additional neutrons, which increases their atomic mass. metsol.com

Crucially, this mass difference does not alter the fundamental chemical properties of the molecule. diagnosticsworldnews.com The labeled compound behaves virtually identically to the unlabeled version in biological and chemical processes. metsol.com The key utility of this technique lies in the ability of analytical instruments, primarily mass spectrometers, to differentiate between the labeled (heavier) and unlabeled (lighter) forms of the molecule based on their mass-to-charge ratio. wikipedia.org

This methodology offers significant advantages over radioactive isotope labeling. Stable isotopes are non-radioactive, posing no safety risks to researchers or subjects, which makes them suitable for long-term studies. pharmiweb.comdiagnosticsworldnews.com This safety profile allows for precise investigations into pharmacokinetics, metabolic pathways, and the quantification of biomolecules in complex samples like blood, plasma, and tissue. diagnosticsworldnews.comcreative-proteomics.com

Significance of Naltrexone D4 as a Research Tool and Internal Standard in Advanced Investigations

This compound is a deuterated form of naltrexone, meaning it has been chemically synthesized to replace four hydrogen atoms with deuterium atoms. chemicalbook.commedchemexpress.com This specific labeling is typically on the cyclopropylmethyl group. synzeal.com The resulting molecule, this compound, is slightly heavier than its parent compound but retains the same chemical structure and reactivity. medchemexpress.com

The primary and most significant application of this compound in advanced scientific research is its use as an internal standard for quantitative analysis. nih.govnih.gov In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the concentration of drugs and their metabolites in biological fluids, an internal standard is essential for accuracy and precision. nih.gov

During analysis, a known quantity of this compound is added to a biological sample (e.g., plasma or serum) before it is processed. nih.govnih.gov Because this compound is chemically identical to naltrexone, it experiences the same potential for loss during sample preparation steps like protein precipitation and extraction. nih.gov When the sample is analyzed by LC-MS/MS, the instrument can distinguish between the endogenous naltrexone and the added this compound due to their mass difference. By comparing the instrument's response for naltrexone to that of the known quantity of this compound, researchers can precisely calculate the original concentration of naltrexone in the sample, effectively correcting for any procedural variations. This makes this compound an indispensable tool for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of naltrexone. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Name (4R,4aS,7aR,12bS)-3-((Cyclopropyl-2,2,3,3-d4)methyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one synzeal.com
CAS Number 2070009-29-7 chemicalbook.comsynzeal.comsussex-research.com
Molecular Formula C₂₀H₁₉D₄NO₄ sussex-research.com
Molecular Weight 345.4 g/mol sussex-research.com
Isotopic Enrichment >95% sussex-research.com

| Purity | >95% (HPLC) sussex-research.com |

Table 2: Comparison of Unlabeled Naltrexone and this compound

Compound Molecular Formula Molecular Weight ( g/mol ) Key Difference
Naltrexone C₂₀H₂₃NO₄ nih.gov 341.4 nih.gov Standard isotopologue

| This compound | C₂₀H₁₉D₄NO₄ sussex-research.com | 345.4 sussex-research.com | Contains four deuterium atoms, increasing mass |

Table 3: Research Applications of this compound

Application Analytical Technique Purpose Research Area
Internal Standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov Accurate quantification of naltrexone and its metabolite, 6β-naltrexol, in human blood, plasma, or serum. nih.gov Pharmacokinetics, Therapeutic Drug Monitoring nih.gov
Internal Standard Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) nih.gov Precise measurement of naltrexone and 6β-naltrexol in plasma. nih.gov Drug metabolism studies, clinical trials nih.gov

| Tracer | Metabolic Studies | To trace the metabolic pathways of naltrexone without using radioactive labels. medchemexpress.com | Drug Development, Biochemistry medchemexpress.com |

Properties

Molecular Formula

C20H19D4NO4

Molecular Weight

345.43

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Naltrexone D4

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation in Naltrexone (B1662487)

The synthesis of Naltrexone D4 typically involves the introduction of a deuterated alkyl group onto a precursor molecule. A common and efficient pathway utilizes the N-alkylation of noroxymorphone, the N-demethylated precursor to naltrexone.

The key to this synthesis is the use of a deuterated alkylating agent. Specifically, a deuterated cyclopropylmethyl group is introduced. The synthesis can be conceptualized as follows:

Precursor Preparation : The synthesis starts with a suitable opiate raw material, often thebaine, which is chemically transformed into noroxymorphone. This precursor contains the core morphinan structure of naltrexone but lacks the N-alkyl substituent. nih.gov

Deuterated Reagent Synthesis : A deuterated cyclopropylmethyl halide, such as cyclopropylmethyl-d4 bromide, is synthesized separately. This involves using deuterium-rich starting materials to build the cyclopropylmethyl moiety.

N-Alkylation Reaction : Noroxymorphone is reacted with the deuterated cyclopropylmethyl halide in the presence of a base. The nitrogen atom of the piperidine ring in noroxymorphone acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. This step directly incorporates the deuterium-labeled group onto the naltrexone scaffold.

This method is advantageous because it introduces the deuterium label in a late-stage synthesis step, which is often more efficient and cost-effective. The core structure of the molecule is built using established, non-deuterated chemistry. nih.govresearchgate.net

Strategies for Positional Deuteration and Isotopic Purity Assessment

Positional deuteration refers to the specific placement of deuterium atoms within a molecule. For this compound, the objective is to place the four deuterium atoms on the N-cyclopropylmethyl group.

Strategy for Positional Deuteration:

The strategy is dictated by the synthesis of the deuterated alkylating agent. By using a pre-labeled reagent like cyclopropylmethyl-d4 bromide, the position of the deuterium atoms is precisely controlled. The deuterium atoms are incorporated into the methyl group and the adjacent CH group of the cyclopropylmethyl moiety, which are common sites for metabolic oxidation. This strategic placement can enhance the compound's metabolic stability when used in tracer studies.

Isotopic Purity Assessment:

Isotopic purity is a critical parameter that defines the percentage of the deuterated compound that contains the correct number of deuterium atoms. nih.gov It is essential to confirm that the this compound sample is not significantly contaminated with molecules containing fewer deuterium atoms (D0, D1, D2, D3) or excess deuterium atoms.

The assessment is primarily performed using high-resolution mass spectrometry (HRMS). nih.govresearchgate.net The technique involves:

Ionization : The sample is ionized, typically using electrospray ionization (ESI), to form protonated molecules [M+H]+.

Mass Analysis : The instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy and resolution.

Isotopologue Distribution : The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules that differ only in their isotopic composition). The relative intensity of each peak is proportional to the abundance of that isotopologue.

The isotopic purity is calculated by comparing the measured relative intensities of the H/D isotopologue ions (D0 to D4) after correcting for the natural abundance of isotopes like Carbon-13. nih.govalmacgroup.comresearchgate.net

Table 1: Example of Isotopic Distribution Data for this compound

Isotopologue Description Expected Relative Abundance
D0 Non-deuterated Naltrexone < 0.1%
D1 Naltrexone with 1 Deuterium < 0.5%
D2 Naltrexone with 2 Deuterium < 1.0%
D3 Naltrexone with 3 Deuterium < 2.0%
D4 Fully deuterated this compound > 96.5%

Note: These are hypothetical values for a high-purity sample. Actual values are determined experimentally for each batch.

Analytical Techniques for Structural Elucidation and Isotopic Verification

Mass spectrometry (MS) is the primary tool for confirming the successful synthesis and isotopic incorporation in this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used platform. nih.govchromatographyonline.com

The characterization relies on observing the predicted mass shift. Non-deuterated naltrexone has a molecular weight of 341.16 g/mol . nih.gov In positive ion mode, it is typically detected as the protonated molecule [M+H]+ at an m/z of approximately 342. nih.govekjcp.org Each deuterium atom adds approximately 1.006 mass units. Therefore, this compound is expected to have an [M+H]+ ion at an m/z of approximately 346.

Tandem MS (MS/MS) is used for further structural confirmation. The parent ion (m/z 346 for this compound) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern can confirm that the deuterium atoms are located on the cyclopropylmethyl group, as fragments containing this group will show the corresponding mass shift. For instance, a known fragmentation transition for non-deuterated naltrexone is m/z 342 → 324. nih.govekjcp.org

Table 2: Key Mass Spectrometry Parameters for Naltrexone and this compound

Compound Formula Molecular Weight ( g/mol ) Expected [M+H]+ (m/z)
Naltrexone C₂₀H₂₃NO₄ 341.16 ~342

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the molecular structure and the specific location of the deuterium atoms.

¹H NMR (Proton NMR): This is the most direct method for verifying the position of deuterium incorporation. A standard ¹H NMR spectrum of naltrexone shows characteristic signals for all its hydrogen atoms. nih.govchemicalbook.com When hydrogen is replaced by deuterium, the corresponding signal in the ¹H NMR spectrum disappears or is significantly diminished. For this compound, the signals corresponding to the protons on the cyclopropylmethyl group would be absent. This absence provides unambiguous proof of the location of deuteration. fao.org

¹³C NMR (Carbon-13 NMR): While ¹H NMR confirms the absence of protons, ¹³C NMR can also be used for verification. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and are often observed at a slightly different chemical shift compared to carbons bonded to hydrogen.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their presence and chemical environment.

Table 3: Compound Names Mentioned in the Article

Compound Name
Naltrexone
This compound
6β-naltrexol-d4
Naloxone (B1662785)
Naltrexone-d3
Noroxymorphone
Thebaine

Advanced Analytical Methodologies Employing Naltrexone D4 As an Internal Standard

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Naltrexone (B1662487) and Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of naltrexone and its primary metabolite, 6-β-naltrexol. The use of a stable isotope-labeled internal standard like Naltrexone D4 is integral to the robustness of these methods.

Effective chromatographic separation is essential to distinguish naltrexone and its metabolites from endogenous matrix components, thereby minimizing ion suppression or enhancement effects during mass spectrometric detection. A common approach involves reversed-phase chromatography using C18 columns. nih.govresearchgate.net Method development focuses on optimizing mobile phase composition, gradient elution, and flow rate to achieve adequate resolution and symmetric peak shapes in a minimal amount of time.

For instance, one validated LC-MS/MS method achieved chromatographic separation on a C18 column by applying a methanol (B129727) gradient (ranging from 5% to 100%) with 0.1% formic acid over a total run time of 9.5 minutes. nih.govresearchgate.netresearchgate.net Other methods have been optimized for high-throughput analysis, achieving run times as short as 1.7 minutes, which is particularly beneficial for laboratories with large sample volumes. spectroscopyonline.com The goal is to ensure that the analyte and the internal standard have very similar retention times, as they are structurally almost identical, while being well-separated from other substances.

Tandem mass spectrometry, particularly in the Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and sensitivity. This technique involves monitoring a specific precursor ion to fragment ion transition for both the analyte (naltrexone) and the internal standard (this compound). The precursor ion is typically the protonated molecule [M+H]⁺ in positive electrospray ionization mode. This ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole.

The quantification is based on the ratio of the peak area of the analyte's transition to that of the internal standard's transition. While this compound is a suitable internal standard, careful consideration of potential interferences is crucial. Research has shown that a naturally occurring isotope (M+2) of the metabolite 6-β-naltrexol can have a mass-to-charge ratio (m/z) very close to that of this compound (m/z 346.1910 for the metabolite isotope vs. 346.1951 for this compound). kcl.ac.uk This proximity can cause interference and falsely elevate the internal standard's signal, especially at high metabolite concentrations. kcl.ac.uk In such cases, using an internal standard with a greater mass difference, such as Naltrexone-D7, has been shown to resolve this issue. kcl.ac.uk

The primary objective of sample preparation is to extract naltrexone and 6-β-naltrexol from the biological matrix (e.g., plasma, urine) and remove proteins and other interfering substances. kcl.ac.uk this compound is added at the beginning of this process to account for any analyte loss during the extraction steps.

Commonly employed techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) is added to the sample to precipitate proteins. nih.govresearchgate.net The supernatant, containing the analyte and internal standard, is then separated for analysis. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For naltrexone analysis, samples are typically made basic and extracted with an organic solvent mixture, such as n-butyl chloride-acetonitrile. nih.govoup.com

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT or LLE. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then selectively washed and eluted. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Naltrexone Analysis

Gas chromatography-mass spectrometry offers another powerful platform for naltrexone quantification, often employing deuterated internal standards like trideuterated naltrexone. nih.govoup.comoup.com A key difference from LC-MS is that GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes.

In methods developed for naltrexone and 6-β-naltrexol, derivatization is commonly performed using agents like pentafluoropropionic anhydride, which reacts with the analytes to form more volatile derivatives. nih.govnih.gov The analysis is then performed using GC with a capillary column for high-resolution separation, coupled with a mass spectrometer operating in negative ion chemical ionization mode. nih.govoup.com This ionization technique can provide high specificity. oup.com Detection is achieved through selected ion monitoring, where specific ion currents corresponding to the derivatized analyte and the deuterated internal standard are tracked. nih.govnih.gov

Method Validation Parameters in Non-Clinical Matrices

Before a new analytical method can be implemented, it must undergo rigorous validation to ensure its reliability, reproducibility, and accuracy. This process assesses several key parameters in relevant, analyte-free biological matrices (non-clinical matrices).

Linearity demonstrates the direct proportionality between the measured response (peak area ratio of analyte to internal standard) and the concentration of the analyte over a specific range. This range, known as the quantitative range, defines the upper and lower limits at which the analyte can be reliably quantified.

To determine linearity, a series of calibration standards are prepared at various concentrations in the blank matrix and analyzed. The resulting data are plotted, and a linear regression analysis is performed. The coefficient of determination (r²) is expected to be very close to 1, indicating a strong linear relationship. Different analytical methods have established distinct linear ranges suitable for their intended applications. nih.govresearchgate.netoup.com

Table 1: Examples of Validated Linear Ranges for Naltrexone Quantification

Analytical TechniqueInternal Standard(s) UsedLinearity Range (ng/mL)Coefficient of Determination (r²)
LC-MS/MSNaltrexone-d3, 6β-naltrexol-d40.5 – 200> 0.999
GC-MSTrideuterated naltrexone0.05 – 1000.999

This table is interactive and based on data from published research findings. nih.govresearchgate.netoup.com

Accuracy and Precision Assessment

The validation of an analytical method is crucial to ensure the reliability of the obtained results. Accuracy, expressed as the percentage of recovery or bias, and precision, typically reported as the relative standard deviation (RSD) or coefficient of variation (CV), are key parameters in this validation process. While specific validation data for methods employing this compound can vary between laboratories and studies, the following table represents typical accuracy and precision results for the quantification of naltrexone using a deuterated internal standard.

Table 1: Representative Intra- and Inter-Assay Accuracy and Precision for Naltrexone Quantification This table is illustrative of typical performance and is not derived from a single specific study using this compound.

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

The data in the table demonstrates that the use of a deuterated internal standard like this compound can lead to high levels of accuracy and precision across a range of concentrations, from the lower to the upper limits of quantification.

Selectivity and Matrix Effect Evaluation

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, endogenous substances, or co-administered drugs. The matrix effect refers to the alteration of ionization efficiency of the analyte due to co-eluting compounds from the biological matrix.

A critical aspect of selectivity when using this compound as an internal standard is the potential for isobaric interference from metabolites of naltrexone. A notable instance of this is the interference from the naturally occurring M+2 isotope of 6-β-naltrexol. Research has shown that the mass of this isotope is very close to that of this compound, making them difficult to resolve even with high-resolution mass spectrometry. This can lead to a falsely elevated signal for the internal standard, thereby compromising the accuracy of the naltrexone quantification.

To mitigate such interferences, a common strategy is to use an internal standard with a higher degree of deuterium (B1214612) labeling. For example, in the case of the interference from 6-β-naltrexol, replacing this compound with Naltrexone D7 has been shown to resolve the issue, as the mass difference is sufficient to prevent overlapping signals.

Evaluation of the matrix effect is typically performed by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects, as both the analyte and the internal standard are expected to be affected to a similar extent.

Theoretical and Practical Considerations of Deuterium Isotope Effects in Analytical Quantification

The use of deuterated internal standards is based on the premise that their chemical and physical properties are nearly identical to their unlabeled counterparts. However, the mass difference introduced by the deuterium atoms can sometimes lead to isotopic effects that may influence analytical quantification.

Theoretically, the primary kinetic isotope effect can influence the rates of chemical reactions, including metabolic processes. While this is more of a consideration in metabolic studies of the deuterated compound itself, it can also have implications for analytical methods if the deuterated standard is not completely stable.

In the context of analytical quantification, a more relevant consideration is the potential for chromatographic isotope effects. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, such as its polarity and volatility. This can result in a small difference in retention time between the analyte and the deuterated internal standard on a chromatographic column. If this separation is significant, it can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same co-eluting matrix components, thereby undermining the compensatory purpose of the internal standard.

A practical example of an isotope-related issue in the quantification of naltrexone is the previously mentioned interference of the M+2 isotope of 6-β-naltrexol with this compound. This is not a classic kinetic or chromatographic isotope effect, but rather an issue of mass spectral overlap that is a direct consequence of the chosen isotopic labeling of the internal standard. This highlights the importance of careful selection and validation of deuterated internal standards to ensure the accuracy and reliability of bioanalytical methods.

In Vitro and Pre Clinical Investigations of Naltrexone Metabolism and Biotransformation Using Deuterated Analogues

Elucidation of Naltrexone (B1662487) Metabolic Pathways via Deuterium (B1214612) Tracers

Deuterium-labeled naltrexone, including Naltrexone-d4 (B1469917), is instrumental in metabolic research. By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, researchers can precisely track the parent compound and its transformation products through complex biological systems. clearsynth.commedchemexpress.com This technique is particularly valuable for quantitative analysis using mass spectrometry, where the mass difference allows for clear differentiation of the drug and its metabolites from endogenous molecules. nih.govresearchgate.net

The primary metabolic pathway for naltrexone is the reduction of its 6-keto group to form the major active metabolite, 6β-naltrexol. freshstart.org.ausemanticscholar.org When Naltrexone-d4 is used, this biotransformation results in the formation of a corresponding deuterated metabolite, Naltrexone D4-6β-naltrexol. The presence and structure of this metabolite are confirmed using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netcaymanchem.com In these analyses, deuterated versions of both naltrexone and 6β-naltrexol often serve as internal standards to ensure accurate quantification of their non-labeled counterparts in biological samples. nih.govresearchgate.net

Deuterium labeling is a cornerstone of modern drug metabolism studies for several reasons. clearsynth.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes slow down metabolic processes that involve breaking this bond, an effect known as the kinetic isotope effect. researchgate.net This property can be exploited to probe the mechanisms of metabolic reactions. More commonly, deuterium-labeled compounds like Naltrexone-d4 are used as tracers. medchemexpress.com Because they are chemically identical to the parent drug but have a different mass, they can be added to biological samples (like plasma or microsomal incubations) to act as an internal standard for highly accurate quantification of the unlabeled drug and its metabolites. nih.govresearchgate.net This approach provides crucial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. clearsynth.comresearchgate.net

Table 1: Application of Deuterated Naltrexone in Metabolic Studies


Deuterated CompoundPrimary ApplicationKey FindingAnalytical TechniqueReference
Naltrexone-d4Tracer / Internal StandardUsed for accurate quantitation of naltrexone in biological samples.LC-MS/MS
6β-Naltrexol-d3Internal StandardEnables precise measurement of the major metabolite, 6β-naltrexol.GC-MS / LC-MS
Naltrexone-d3Internal StandardUsed to quantify naltrexone during analysis of plasma and urine.GC-MS

Identification of Enzymatic Systems Responsible for Naltrexone Biotransformation (non-clinical models)

In vitro studies using non-clinical models, such as human liver subcellular fractions, have been essential in pinpointing the enzymes responsible for naltrexone's metabolism. These investigations have shown that naltrexone's biotransformation is primarily handled by cytosolic enzymes rather than the more commonly implicated cytochrome P450 system. cbg-meb.nldrugsporphyria.nethpra.ie

The main metabolic conversion of naltrexone to 6β-naltrexol is catalyzed by cytosolic enzymes belonging to the aldo-keto reductase (AKR) superfamily. freshstart.org.ausemanticscholar.org Specifically, studies have identified AKR1C1, AKR1C2, and AKR1C4 as capable of reducing naltrexone, with AKR1C4 being the most efficient. freshstart.org.ausemanticscholar.org In vitro experiments using human liver cytosol (HLC) have demonstrated this conversion. nih.govnih.gov The kinetic parameters of this reaction can vary significantly between individuals, which may be partly due to genetic polymorphisms in the AKR enzymes. nih.gov

While AKRs are the primary drivers of naltrexone metabolism, the role of cytochrome P450 (CYP) enzymes has also been investigated. In vitro studies using human liver microsomes have consistently shown that CYP enzymes are not significantly involved in the metabolism of naltrexone or its main metabolite, 6β-naltrexol. cbg-meb.nldrugsporphyria.nethpra.ie This indicates that the pharmacokinetics of naltrexone are unlikely to be affected by drugs that inhibit or induce CYP enzymes. drugsporphyria.nethpra.ie However, some research suggests that at certain concentrations, naltrexone itself can inhibit the activity of some CYP isoforms, notably CYP2D6 and CYP2C9, though the clinical relevance of this inhibition at therapeutic concentrations is not fully established. researchgate.net

Table 2: Enzymatic Systems in Naltrexone Biotransformation (In Vitro Models)


Enzyme FamilySpecific Isoform(s)Metabolic ReactionIn Vitro ModelFindingReference
Aldo-Keto Reductase (AKR)AKR1C1, AKR1C2, AKR1C4Naltrexone → 6β-naltrexol (Reduction)Human Liver CytosolPrimary metabolic pathway. AKR1C4 is most efficient.[9, 10, 16]
Cytochrome P450 (CYP)CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4Metabolism of NaltrexoneHuman Liver MicrosomesNot a major pathway for naltrexone metabolism.[3, 4]
Cytochrome P450 (CYP)CYP2D6, CYP2C9Inhibition by NaltrexoneHuman Liver MicrosomesNaltrexone shows inhibitory potential, particularly for CYP2D6 and CYP2C9. medchemexpress.com

In Vitro Metabolic Stability and Reaction Phenotyping Assays

Metabolic stability assays are crucial in vitro tools for predicting a drug's metabolic clearance and half-life in the body. bioduro.com These assays typically involve incubating a compound, such as Naltrexone-d4, with liver microsomes or hepatocytes and measuring the rate at which the parent compound disappears over time. bioduro.combiorxiv.org For naltrexone, such studies confirm its primary clearance is not through Phase I CYP-mediated oxidation, as its metabolism proceeds efficiently in cytosolic fractions containing AKRs but is minimal in microsomal preparations alone. nih.govnih.gov

Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. For naltrexone, this involves comparing its metabolism in various recombinant enzyme systems. These studies confirm the primary role of AKR1C4 and the minor role of CYP enzymes. semanticscholar.orgresearchgate.net The use of specific chemical inhibitors in these assays further refines the understanding of which enzyme isoforms are key. For instance, the potent inhibition of 6β-naltrexol formation by steroid hormones like testosterone (B1683101) in liver cytosol further points to the involvement of hydroxysteroid dehydrogenase enzymes, a function possessed by certain AKRs. nih.gov

Table 3: Representative In Vitro Metabolic Parameters for Naltrexone


Assay TypeIn Vitro SystemParameterFindingReference
Metabolic StabilityHuman Liver MicrosomesMetabolism RateMinimal metabolism observed, confirming non-CYP pathway dominance. biorxiv.org
Metabolic Stability / KineticsHuman Liver Cytosol6β-naltrexol formation (CLint)High inter-individual variability (0.3–2.2 ml/h/mg protein). biorxiv.org
Reaction PhenotypingHuman Liver CytosolInhibition (Ki)Potently inhibited by steroid hormones (e.g., Testosterone, Ki = 0.3 µM), suggesting HSD/AKR involvement. biorxiv.org
Reaction PhenotypingRecombinant AKR enzymesCatalytic EfficiencyAKR1C4 demonstrates the highest efficiency in converting naltrexone to 6β-naltrexol.[9, 10]

Table of Mentioned Compounds

Generated html

Pre-clinical Pharmacokinetic Methodology Development in Animal Models for Analytical Research

The development of robust and sensitive analytical methods is paramount for characterizing the pharmacokinetic profiles of naltrexone and its metabolites in pre-clinical animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which informs its potential therapeutic use. The use of deuterated analogs, such as naltrexone-d4, as internal standards has become a cornerstone of these methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high accuracy and precision.

Methodologies have been developed and validated in a variety of animal models, including canines, rodents (rats and rabbits), and even the nematode Caenorhabditis elegans, to support pharmacokinetic trials and in vitro enzyme kinetic studies. semanticscholar.orgnih.gov

Canine Models

In canine studies, sensitive LC-MS/MS methods have been established for the determination of naltrexone in plasma. One such method utilized a single-step liquid-liquid extraction for sample processing, followed by evaporation and reconstitution before injection into the liquid chromatograph. researchgate.net For quantification, the peak height ratio of naltrexone to its deuterated internal standard, naltrexone-d3, was used. researchgate.net This method demonstrated linearity over a range of 10 pg/mL to 5014 pg/mL, with precision and accuracy within 15%. researchgate.net The near-identical retention times of naltrexone and naltrexone-d3 (1.32 and 1.31 minutes, respectively) helped to minimize the influence of matrix effects on quantification. researchgate.net

Another study in dogs investigated the pharmacokinetics of a sustained-release naltrexone preparation using high-performance liquid chromatography (HPLC) with electrochemical detection, employing naloxone (B1662785) as the internal standard. magtechjournal.com Following intramuscular administration, the plasma clearance of naltrexone ranged from 0.66 to 0.73 L·min-1 with a terminal half-life of 60.0 to 67.2 minutes. magtechjournal.com After the administration of naltrexone microspheres, mean blood concentrations were maintained above 1 μg·L-1 for 26-28 days. magtechjournal.com It is noteworthy that in dogs, 6β-naltrexol is not a metabolite of naltrexone, and neither it nor its conjugates were detected in plasma, urine, or bile. capes.gov.br

A two-compartment open pharmacokinetic model fitted to plasma data from dogs showed a total body clearance of 51-55 ml/min/kg. researchgate.net Radioimmunoassay studies have also been conducted in dogs, revealing a serum half-life of 85.1 +/- 9.0 minutes for naltrexone. nih.gov

Pharmacokinetic Parameters of Naltrexone in Canine Models
ParameterValueMethodSource
Plasma Clearance0.66 - 0.73 L·min-1HPLC-electrochemical detection magtechjournal.com
Terminal Half-life (t1/2β)60.0 - 67.2 minHPLC-electrochemical detection magtechjournal.com
Serum Half-life85.1 ± 9.0 minRadioimmunoassay nih.gov
Total Body Clearance51 - 55 ml/min/kgTwo-compartment open pharmacokinetic model researchgate.net

Rodent Models (Rat and Rabbit)

Sensitive and specific LC-MS/MS methods have been developed for the simultaneous quantification of naltrexone and its primary metabolite, 6β-naltrexol, in rat and rabbit plasma. oup.comnih.gov These methods often involve a liquid-liquid extraction technique and utilize deuterated analogs of both naltrexone and 6β-naltrexol as internal standards. oup.comnih.gov A validated method demonstrated a quantitative range of 0.1-100 ng/mL, with a lower limit of quantitation (LLOQ) of 0.1 ng/mL. oup.comnih.gov The intra-assay precision and accuracy in rat and rabbit plasma were less than 10% and 9% respectively at concentrations higher than the LLOQ. oup.com

In rabbits, naltrexone exhibits dose-dependent pharmacokinetics, similar to humans. However, rabbits show much lower levels of unconjugated 6β-naltrexol compared to humans. nih.gov Studies in rats using [15,16-3H]naltrexone showed that after subcutaneous administration, peak concentrations of the drug in the brain and plasma occurred within 30 minutes, with half-lives of approximately 8.0 and 11.4 hours, respectively. researchgate.net

A study in Sprague-Dawley rats characterized the pharmacokinetics of a mu opioid receptor partial agonist, NAQ, which has a similar structure to naltrexone. acs.org Following intravenous administration, NAQ had a half-life of 32 minutes, comparable to naloxone. acs.org

LC-MS/MS Method Validation in Rodent Plasma
ParameterValueSource
Quantitative Range0.1 - 100 ng/mL oup.comnih.gov
Lower Limit of Quantitation (LLOQ)0.1 ng/mL oup.comnih.gov
Intra-assay Precision (Rat & Rabbit, >LLOQ)< 10% oup.com
Intra-assay Accuracy (Rat & Rabbit, >LLOQ)< 9% oup.com

C. elegans Models

While less common, the nematode Caenorhabditis elegans has been utilized in pre-clinical research to investigate the effects of naltrexone. The simple and well-defined nervous system of C. elegans makes it a useful model for studying the basic mechanisms of drug action. While detailed pharmacokinetic methodology development in C. elegans for naltrexone is not as extensively documented as in mammalian models, the organism provides a high-throughput platform for initial screening and mechanistic studies. The analytical methods employed would require significant adaptation to handle the small sample volumes and different matrix composition of this model organism.

The development of these pre-clinical pharmacokinetic methodologies in diverse animal models is crucial for building a comprehensive understanding of naltrexone's behavior in biological systems. The consistent use of deuterated internal standards like naltrexone-d4 in advanced analytical techniques such as LC-MS/MS underpins the reliability of the data generated, which is essential for the translation of pre-clinical findings to clinical applications.

Mechanistic Research Applications of Naltrexone D4 As a Pharmacological Probe

Receptor Binding and Ligand-Binding Kinetic Studies with Deuterated Naltrexone (B1662487)

As a deuterated analog, Naltrexone-d4 (B1469917) is presumed to share the receptor binding profile of naltrexone. The primary kinetic isotope effect of deuteration is most pronounced in reactions involving the cleavage of a carbon-hydrogen bond, a key step in many metabolic processes catalyzed by enzymes like the cytochrome P450 system. nih.gov However, receptor-ligand binding is a non-covalent interaction that does not involve the breaking of such bonds. Therefore, any secondary kinetic isotope effects on the rates of association or dissociation from the receptor are generally considered to be negligible. wikipedia.orgprinceton.edu Consequently, the extensive binding data available for naltrexone serves as a reliable proxy for the binding characteristics of Naltrexone-d4.

Opioid Receptor Subtype Interactions (mu, kappa, delta)

Naltrexone is a potent, competitive antagonist at the three classical opioid receptors: mu (μ), kappa (κ), and delta (δ). drugbank.com Its primary mechanism of action involves blocking these receptors, thereby preventing endogenous or exogenous opioids from binding and eliciting their effects. nih.gov Research has consistently shown that naltrexone possesses the highest affinity for the mu-opioid receptor (MOR), followed by the kappa- and delta-opioid receptors. drugbank.comresearchgate.net This differential affinity is critical to its pharmacological profile. The binding affinity, often expressed as the inhibition constant (Ki), quantifies the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Opioid Receptor SubtypeBinding Affinity (Ki) in nMReference
Mu (μ)0.23 - 0.56 guidetopharmacology.orgnih.gov
Kappa (κ)0.25 - 0.89 nih.gov
Delta (δ)5.9 - 38 nih.gov

This interactive table summarizes the binding affinities of Naltrexone for the different opioid receptor subtypes. Lower Ki values indicate stronger binding.

Exploration of Dopamine (B1211576) Receptor (D4) Binding Characteristics in Research Models

Direct binding studies of naltrexone or Naltrexone-d4 to the dopamine D4 receptor are not prominently featured in scientific literature. The primary interaction of naltrexone is with the opioid system. However, there is a significant and well-documented indirect interaction between the opioid and dopamine systems. The brain's reward pathways are heavily modulated by dopamine, and endogenous opioids influence dopamine release in key areas like the nucleus accumbens. nih.govarcajhb.com By blocking μ-opioid receptors, naltrexone can indirectly modulate and attenuate dopamine release that is often associated with reinforcing stimuli. nih.govnih.gov

Furthermore, pharmacogenetic studies have identified a link between the dopamine D4 receptor gene (DRD4) and the clinical response to naltrexone in certain conditions, suggesting a functional, albeit indirect, relationship. This indicates that the baseline characteristics of an individual's dopamine system, partly determined by DRD4 genetics, may influence the ultimate behavioral outcomes of naltrexone's opioid-blocking action.

Investigations into Cellular and Molecular Signaling Pathways Modulated by Naltrexone Analogues

Beyond direct receptor antagonism, naltrexone and its analogues have been shown to modulate a variety of intracellular signaling pathways. These effects are often uncovered using model organisms and can be dose-dependent, revealing complex pharmacological actions.

Transcription Factor Activation Studies (e.g., SKN-1/NRF2)

Research utilizing the nematode Caenorhabditis elegans has provided significant insights into the effects of low-dose naltrexone (LDN) on fundamental aging and stress-response pathways. These studies have demonstrated that LDN can extend the healthspan and lifespan of C. elegans. nih.govldnresearchtrust.org This effect is mediated through the activation of the transcription factor SKN-1, which is the functional ortholog of the mammalian Nuclear factor erythroid 2-related factor 2 (NRF2). researchgate.netnih.gov LDN treatment was shown to promote the translocation of SKN-1 from the cytoplasm into the nucleus, where it can activate the expression of its target genes. researchgate.netnih.gov The longevity and healthspan benefits were dependent on this SKN-1 activation. nih.govresearchgate.net

Modulation of Innate Immune Gene Expression in Model Organisms

The activation of the SKN-1/NRF2 pathway by naltrexone analogues has direct consequences for the innate immune system. In C. elegans, the SKN-1-dependent mechanism was shown to increase the expression of specific innate immune genes. ldnresearchtrust.orgresearchgate.netnih.gov This suggests a role for naltrexone in enhancing organismal defense systems.

Separately, naltrexone has been investigated for its effects on Toll-like receptors (TLRs), which are key pattern-recognition receptors in the innate immune system. iddoctor.eu Specifically, naltrexone has been identified as an antagonist of Toll-like receptor 4 (TLR4). nih.govnih.gov By inhibiting TLR4 signaling on immune cells like microglia, naltrexone can suppress the production of pro-inflammatory cytokines and other inflammatory mediators. iddoctor.eufrontiersin.org Studies have also shown that naltrexone can inhibit the production of cytokines like IL-6 and TNFα in response to stimulation of intracellular TLR7, TLR8, and TLR9. frontiersin.orgldnresearchtrust.org This immunomodulatory activity appears to be independent of its action at classical opioid receptors. iddoctor.eu

Oxidative Stress Response Mechanisms

The SKN-1/NRF2 pathway is a master regulator of the cellular antioxidant response. Therefore, its activation by low-dose naltrexone directly upregulates oxidative stress response mechanisms. nih.govnih.gov In C. elegans, LDN treatment increased the expression of genes involved in detoxifying reactive oxygen species (ROS), such as glutathione (B108866) S-transferases (e.g., gst-4) and gamma-glutamine cysteine synthetase (gcs-1). nih.gov This enhanced antioxidant capacity contributes to the observed increase in stress resistance and longevity. researchgate.net

In other research models, naltrexone has demonstrated the ability to counteract oxidative damage. For instance, it has been shown to reverse oxidative stress induced by chronic ethanol (B145695) treatment in the rat hippocampus and serum. nih.gov This "antioxidant-like" effect involves the normalization of glutathione (GSH) levels and a reduction in lipid peroxidation. nih.gov

Pathway/ResponseKey MediatorObserved Effect of Naltrexone AnalogueModel Organism/SystemReference
Longevity/HealthspanSKN-1Extension of lifespan and healthspanC. elegans nih.govresearchgate.net
Innate ImmunitySKN-1Increased expression of innate immune genesC. elegans nih.gov
Innate ImmunityTLR4Antagonism/inhibition of signalingMicroglia / Immune Cells iddoctor.eunih.gov
Oxidative StressSKN-1/NRF2Upregulation of antioxidant genes (e.g., gst-4)C. elegans nih.gov
Oxidative StressN/AReversal of oxidative damage (e.g., lipid peroxidation)Rat nih.gov

This interactive table summarizes the key findings regarding the modulation of cellular pathways by Naltrexone analogues in various research models.

Metabolomics Profiling and Systems Biology Approaches in Pre-clinical Models Treated with Naltrexone

In the realm of metabolomics and systems biology, stable isotope tracers are powerful tools for mapping the flow of molecules through metabolic networks. While specific studies employing Naltrexone-d4 as a tracer in preclinical models are not extensively documented in publicly available literature, the established methodologies of stable isotope-resolved metabolomics (SIRM) provide a clear framework for its potential application.

By administering Naltrexone-d4 to a preclinical model, researchers could trace the metabolic fate of the naltrexone molecule with high precision. This would allow for the unambiguous identification and quantification of its metabolites, even those that are present in very low concentrations or are chemically unstable. Such an approach would be invaluable for building a comprehensive metabolic map of naltrexone, moving beyond its primary conversion to 6β-naltrexol to identify minor or previously unknown metabolic pathways.

Furthermore, the introduction of a deuterated compound can provide insights into how naltrexone treatment perturbs the endogenous metabolome. By comparing the global metabolite profiles of animals treated with naltrexone versus those treated with Naltrexone-d4, subtle differences in metabolic processing could be detected. A systems biology approach would then integrate this metabolomic data with other 'omic' datasets (e.g., proteomics, transcriptomics) to construct a holistic view of the cellular response to naltrexone. This could reveal novel mechanisms of action or off-target effects that are not apparent from classical pharmacological studies. For instance, a study on the immunometabolic effects of naltrexone in BV-2 microglia cells revealed that it could induce a shift from a pro-inflammatory to an anti-inflammatory phenotype, accompanied by a metabolic switch from glycolysis to mitochondrial oxidative phosphorylation. mdpi.com The use of Naltrexone-d4 in similar preclinical models could further dissect these metabolic shifts.

The table below illustrates a hypothetical experimental design for a metabolomics study using Naltrexone-d4 in a preclinical model.

Experimental Group Treatment Primary Objective Expected Outcome
1Vehicle ControlEstablish baseline metabolomeNormal physiological metabolite levels
2NaltrexoneAssess the impact of naltrexone on the endogenous metabolomeIdentification of metabolic pathways perturbed by naltrexone
3Naltrexone-d4Trace the metabolic fate of naltrexone and its impact on endogenous metabolitesUnambiguous identification of naltrexone metabolites and their downstream effects

In Vitro Drug-Drug Interaction Research Focusing on Metabolic and Transport Pathways

Naltrexone-d4 is a highly relevant tool for in vitro drug-drug interaction (DDI) studies, particularly in elucidating the roles of specific metabolic enzymes and drug transporters. The kinetic isotope effect (KIE), where the C-D bond is stronger and thus more difficult to break than a C-H bond, can be exploited to investigate the rate-limiting steps of metabolic reactions.

Naltrexone is known to interact with several cytochrome P450 (CYP) enzymes. An in vitro study using human liver microsomes demonstrated that naltrexone hydrochloride inhibits the activity of CYP2C9, CYP2D6, and CYP3A4. nih.gov The half-maximal inhibitory concentration (IC50) values for CYP2C9 and CYP2D6 were determined to be 3.40 ± 1.78 µM and 5.92 ± 1.58 µM, respectively. nih.gov The inhibition of CYP3A4 was also significant, with a 37.9% reduction in activity at a 1 µM naltrexone concentration. nih.gov

In a research scenario investigating the contribution of these CYPs to naltrexone metabolism, Naltrexone-d4 could be employed. If the deuteration is at a site of metabolism, the rate of metabolite formation will be slower if the C-H (or C-D) bond cleavage is the rate-limiting step of the reaction. By comparing the rate of metabolism of naltrexone with that of Naltrexone-d4 by individual recombinant CYP enzymes, the KIE can be calculated. A significant KIE would provide strong evidence for the involvement of that specific enzyme in the metabolism of naltrexone and would pinpoint the rate-determining step.

The following table summarizes the inhibitory effects of naltrexone on major CYP enzymes from in vitro studies, which forms the basis for potential mechanistic studies using Naltrexone-d4.

CYP Enzyme Inhibitory Effect of Naltrexone (1 µM) IC50 (µM) Potential Application of Naltrexone-d4
CYP1A2Not significantNot determinedTo confirm the lack of involvement in naltrexone metabolism.
CYP2C936.5% inhibition3.40 ± 1.78To determine the kinetic isotope effect and confirm its role as a major metabolic pathway.
CYP2D631.8% inhibition5.92 ± 1.58To investigate the rate-limiting steps of naltrexone metabolism by this polymorphic enzyme.
CYP3A437.9% inhibitionNot determinedTo elucidate the mechanism of inhibition and its contribution to naltrexone's metabolic clearance.

In the context of drug transport pathways, studies have investigated whether naltrexone is a substrate of efflux transporters like P-glycoprotein (P-gp). One in vitro study using Caco-2 cell monolayers concluded that naltrexone is not a P-gp substrate. While this particular study did not find an interaction, Naltrexone-d4 could be used in similar transport assays for other transporters. For instance, if naltrexone were a substrate for a particular transporter, comparing the transport kinetics of naltrexone and Naltrexone-d4 could reveal subtle mechanistic details of the transport cycle.

Future Research Directions and Emerging Paradigms for Deuterated Naltrexone Compounds

Development of Novel Deuterium (B1214612) Labeling Strategies for Enhanced Research Utility

The synthesis of deuterated compounds like Naltrexone (B1662487) D4 is crucial for their application in research. Novel labeling strategies are continuously being explored to improve the efficiency, specificity, and isotopic yield of these syntheses.

One area of development focuses on the use of deuterated reagents in synthetic pathways. For instance, the synthesis of a deuterated naltrexone derivative involved the use of lithium aluminum deuteride (B1239839) and deuterated methyl iodide (CD3I) to introduce deuterium atoms at specific positions. nii.ac.jp This highlights the importance of accessible and efficient deuterated building blocks for creating complex labeled molecules.

Another approach involves deuterium/proton exchange reactions. This method utilizes a source of deuterium cations (D+) to replace protons on a starting material. googleapis.com The efficiency of this exchange can be influenced by factors such as the pKa of the deuterium source and the reaction temperature. googleapis.com Research into optimizing these conditions and exploring new catalytic systems can lead to more effective and selective deuteration.

The table below outlines some synthetic approaches for creating deuterated compounds, which could be adapted for novel naltrexone analogs.

Labeling StrategyDescriptionKey Reagents/ConditionsPotential Application for Naltrexone
Reductive DeuterationIntroduction of deuterium via reduction of a functional group.Lithium aluminum deuteride (LAD), Sodium borodeuterideLabeling at positions adjacent to carbonyl or other reducible groups.
Deuterium Gas CatalysisDirect deuteration using deuterium gas and a metal catalyst.D2 gas, Palladium on carbon (Pd/C), Platinum oxide (PtO2)Saturation of double bonds with deuterium.
H/D Exchange ReactionsReplacement of acidic protons with deuterium from a deuterated solvent or reagent.D2O, CH3OD, Deuterated acids/basesLabeling of exchangeable proton sites.
Use of Deuterated Building BlocksIncorporation of pre-labeled synthons into the molecular structure.Deuterated methyl iodide (CD3I), Deuterated cyclopropyl (B3062369) groupsPrecise placement of deuterium at specific, non-exchangeable positions. nii.ac.jp

Advancements in Analytical Instrumentation and Techniques for Tracing Naltrexone D4

The primary utility of this compound lies in its role as an internal standard for analytical methods, particularly mass spectrometry (MS). caymanchem.comresearchgate.netnih.gov Advancements in analytical instrumentation are continually enhancing the sensitivity and specificity of detecting and quantifying Naltrexone and its metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of naltrexone and its metabolites in biological fluids. researchgate.netnih.gov The use of deuterated internal standards like Naltrexone D3 and 6β-naltrexol-d4 is crucial for accurate quantification in these assays. researchgate.netnih.gov These standards compensate for variations in sample preparation and instrument response.

High-resolution mass spectrometry (HRMS) offers another layer of analytical sophistication. kcl.ac.uk It allows for the determination of the elemental composition of analytes and can help differentiate between compounds with very similar masses. kcl.ac.uk However, challenges can still arise, as seen in the case where the mass of 6-β-naltrexol was very close to that of this compound, leading to potential analytical interference. kcl.ac.uk This highlights the need for careful selection of deuterated standards and optimization of chromatographic separation.

The following table summarizes key analytical techniques where this compound and other deuterated naltrexone compounds are employed.

TechniqueApplicationRole of Deuterated NaltrexoneKey Findings/Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Qualitative and quantitative analysis of naltrexone and its metabolites. nih.govInternal standard for quantification. researchgate.netEnables sensitive detection after derivatization. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Therapeutic drug monitoring and pharmacokinetic studies. researchgate.netnih.govInternal standard (e.g., Naltrexone-d3, 6β-naltrexol-d4) for accurate quantification. researchgate.netnih.govSuperior sensitivity compared to HPLC/UV methods. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS)Untargeted screening and confirmation of drugs and metabolites. kcl.ac.ukInternal standard; potential for interference from metabolites with similar mass. kcl.ac.ukProvides high selectivity and allows for retrospective data analysis. kcl.ac.uk
Mass Spectrometric Imaging (MSI)Determining the regional distribution of drugs in tissues. researchgate.netUsed as an internal standard for quantification in tissue homogenates. researchgate.netRevealed high localization of naltrexone in brain regions with high densities of μ-opioid receptors. researchgate.net

Expansion of Mechanistic Studies into Complex Biological Systems and Disease Models (non-clinical)

Deuterated compounds are invaluable tools for elucidating metabolic pathways and the mechanisms of drug action in complex biological systems. eurisotop.com The use of stable isotopic tracers allows researchers to follow the fate of a drug molecule and its metabolites without the need for radioactive labeling. eurisotop.com

In the context of naltrexone, deuterated analogs can be used to investigate its metabolism and distribution in preclinical models. For example, mass spectrometric imaging has been used to study the distribution of naltrexone in the rodent brain, providing insights into its localization in regions rich in opioid receptors. researchgate.net Such studies are crucial for understanding the neuropharmacological basis of naltrexone's effects.

Furthermore, deuteration can subtly alter the pharmacokinetic properties of a drug, a phenomenon known as the "deuterium effect." medchemexpress.com While this compound is primarily used as a tracer, research into the metabolic profiles of specifically deuterated naltrexone analogs could provide a deeper understanding of its biotransformation and potentially lead to the design of new drugs with modified metabolic stability.

Role of Deuterated Naltrexone in Advanced Drug Discovery and Development Research (pre-candidate selection)

In the early stages of drug discovery, deuterated compounds play a significant role. They are essential for developing and validating the analytical methods required for preclinical pharmacokinetic and metabolism studies. synzeal.com The availability of a deuterated standard like this compound from the outset of a research program facilitates the reliable measurement of the parent drug in biological matrices. synzeal.com

Moreover, the exploration of deuterated analogs of a lead compound can be a strategy in itself for developing new chemical entities. The substitution of hydrogen with deuterium can sometimes lead to improved metabolic profiles, reduced formation of toxic metabolites, or altered pharmacokinetics. medchemexpress.commedchemexpress.com While this is an area of active investigation for many drug classes, the systematic exploration of deuterated naltrexone analogs for therapeutic purposes is a potential future direction.

A patent for the synthesis of deuterated catechols and their derivatives mentions naltrexone as a potential application, suggesting interest in creating novel deuterated forms of this and other compounds. google.com This points towards a broader interest in the application of deuterium chemistry in drug development.

Q & A

Q. How can event charts improve the analysis of adverse events (AEs) in this compound trials?

  • Methodological Answer: Event charts visually map AE onset, duration, and severity across study timelines. Heatmap overlays highlight clustering (e.g., early vs. late-phase AEs). Sankey diagrams track AE resolution patterns, while Anderson-Gill recurrent event models quantify risk factors for repeated AEs .

Methodological Best Practices

  • Data Contradiction Analysis : Use triangulation (qualitative + quantitative data) and Mendelian randomization to distinguish causation from confounding .
  • Replication : Publish raw datasets and analytical code (e.g., GitHub repositories) to facilitate independent verification .
  • Reporting : Follow CONSORT guidelines for RCTs, including flow diagrams and Harms Extension for AE reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.